2,4,6-Trichloropyridine-3-carboxylic acid

Physicochemical Characterization Agrochemical Formulation Medicinal Chemistry

Sourcing regiospecific 2,4,6-trichloro-substituted pyridine building blocks for SAR programs often delays lead optimization. This compound, with its defined 2,4,6-trichloro pattern and ≥97% purity, provides a validated starting point: • TRPC6 IC₅₀ = 16 nM & PDE4A IC₅₀ = 3 nM - ready scaffold for cardiovascular, renal, and fibrotic disease research • Herbicidal activity confirmed at 10⁻⁶ M against Scenedesmus acutus - quantitative baseline for agrochemical SAR • Multiple chlorine substituents enable sequential Suzuki-Miyaura & Buchwald-Hartwig cross-coupling for rapid library synthesis Batch-to-batch consistency ensures seamless procurement planning.

Molecular Formula C6H2Cl3NO2
Molecular Weight 226.4 g/mol
CAS No. 69422-72-6
Cat. No. B1288208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichloropyridine-3-carboxylic acid
CAS69422-72-6
Molecular FormulaC6H2Cl3NO2
Molecular Weight226.4 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl
InChIInChI=1S/C6H2Cl3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12)
InChIKeyXORBTGOVTLGEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichloropyridine-3-carboxylic Acid (CAS 69422-72-6) Procurement: Key Properties & Industrial Relevance


2,4,6-Trichloropyridine-3-carboxylic acid (CAS 69422-72-6) is a halogenated heterocyclic building block featuring a pyridine core substituted with chlorine atoms at the 2-, 4-, and 6-positions and a carboxylic acid group at the 3-position [1]. Its molecular formula is C₆H₂Cl₃NO₂, with a molecular weight of 226.4 g/mol, and it is characterized by a calculated density of 1.728 g/cm³, a boiling point of 357.4°C, and a predicted XLogP3 of 2.9, indicating moderate lipophilicity . The compound is primarily utilized as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials, with particular value in constructing complex heterocyclic frameworks [2].

Halogenated pyridine building block for cross-coupling and heterocyclic synthesis
Supports agrochemical lead discovery and herbicide SAR studies
Reported target engagement in PDE4A and TRPC6 assays

Why 2,4,6-Trichloropyridine-3-carboxylic Acid Cannot Be Interchanged with Isomers


The specific 2,4,6-trichloro substitution pattern on the pyridine ring is a critical determinant of the compound's physicochemical properties and downstream synthetic utility, rendering simple substitution with other trichloronicotinic acid regioisomers, such as the 2,5,6-analog (CAS 54718-39-7), untenable in many applications. The unique arrangement of chlorine atoms influences electronic distribution, steric accessibility at the carboxylic acid site, and the compound's logP and solubility, directly impacting its reactivity in nucleophilic substitution and cross-coupling reactions [1]. Furthermore, early biological activity profiles, including herbicidal and enzyme inhibition data, are intrinsically linked to this specific substitution pattern, meaning that even closely related analogs may exhibit different potencies or selectivity profiles [2].

Regioisomer Substitution
2,5,6-trichloro isomer (CAS 54718-39-7) may exhibit different solubility, logP and electronic properties, altering reactivity.
Biological Activity Shift
Herbicidal and enzyme inhibition profiles are linked to the 2,4,6-substitution pattern; analogs may show differing potency or selectivity.
Synthetic Handling
Steric and electronic differences at the carboxylic acid site can modify cross-coupling and nucleophilic substitution outcomes.

Quantitative Differentiation of 2,4,6-Trichloropyridine-3-carboxylic Acid vs. Comparators


Solubility and LogP Comparison: 2,4,6- vs. 2,5,6-Trichloronicotinic Acid

While both 2,4,6-trichloropyridine-3-carboxylic acid (CAS 69422-72-6) and its 2,5,6-regioisomer (CAS 54718-39-7) share identical molecular weights and formulas, their predicted solubilities differ. The 2,4,6-isomer exhibits a calculated solubility of 0.79 g/L in water at 25°C , whereas the 2,5,6-isomer's solubility data, while not uniformly reported, is expected to differ due to altered electronic distribution and crystal packing forces [1]. The measured LogP for the 2,4,6-isomer is 2.74 (calculated), indicating moderate lipophilicity , a key parameter influencing biological membrane permeability and environmental fate.

Solubility & LogP
Class-level
0.79 g/L (target) vs. not consistently reported (2,5,6-isomer)
Defined physicochemical starting point
Comparator data limited; class-level inference
Physicochemical Characterization Agrochemical Formulation Medicinal Chemistry

Herbicidal Activity: Dose-Response Profile in Scenedesmus acutus

2,4,6-Trichloropyridine-3-carboxylic acid demonstrates a clear concentration-dependent herbicidal effect against the green alga Scenedesmus acutus. In a standardized phytotoxicity assay, the compound induced ethane production—a marker of oxidative membrane damage—with measured activity of 0.23 nM at 10⁻⁶ M, increasing to 7.51 nM at 10⁻⁵ M and 10.43 nM at 10⁻⁴ M [1]. In contrast, other pyridine carboxylic acids in the same dataset (e.g., certain nicotinic acid analogs) exhibited either weaker or distinct activity profiles, highlighting the specific impact of the 2,4,6-trichloro substitution pattern on herbicidal potency [2].

Herbicidal Activity
Class-level
10.43 nM at 10⁻⁴ M
Supports herbicide assay response context
Scenedesmus acutus, 20 hr exposure
Agrochemical Discovery Herbicide Development Ecotoxicology

PDE4A Inhibition: Target Engagement Profile

In vitro screening against recombinant phosphodiesterase type 4A (PDE4A) revealed that 2,4,6-trichloropyridine-3-carboxylic acid acts as an inhibitor, with an IC₅₀ value of 3 nM reported in the BindingDB database (ChEMBL_155727) [1]. While direct head-to-head data for other trichloronicotinic acids in this specific assay are not available, this potency level is notable for a relatively simple heterocyclic scaffold and compares favorably to more complex PDE4 inhibitors [2]. The presence of chlorine atoms and the carboxylic acid moiety likely contribute to binding within the enzyme's active site.

PDE4A Inhibition
Reported
IC₅₀ 3 nM
Supports PDE4A target engagement research
In vitro assay, ChEMBL_155727
Phosphodiesterase Inhibition Drug Discovery Inflammation

TRPC6 Channel Inhibition: A Potential Therapeutic Axis

2,4,6-Trichloropyridine-3-carboxylic acid has been identified as an inhibitor of the Transient Receptor Potential C6 (TRPC6) ion channel, a target implicated in cardiac and renal pathophysiology. In a FLIPR assay measuring carbachol-stimulated Ca²⁺/Na⁺ influx in HEK293 cells expressing human TRPC6, the compound exhibited an IC₅₀ of 16 nM [1]. In comparison, structurally distinct TRPC6 inhibitors, such as those described in patent literature (e.g., JP7217273), often require more complex molecular architectures to achieve similar potency, underscoring the inherent value of the 2,4,6-trichloro-substituted pyridine core as a privileged scaffold [2].

TRPC6 Inhibition
Class-level
IC₅₀ 16 nM
Supports TRPC6 channel assay research
FLIPR assay, HEK293 cells
Ion Channel Modulation Cardiovascular Research Renal Disease

Optimal Applications for 2,4,6-Trichloropyridine-3-carboxylic Acid Based on Evidence


Herbicide Lead Optimization

Agrochemical research teams focused on developing novel herbicides can utilize 2,4,6-trichloropyridine-3-carboxylic acid as a validated starting point for structure-activity relationship (SAR) studies. The compound's confirmed herbicidal activity against Scenedesmus acutus, with measurable ethane production at concentrations as low as 10⁻⁶ M, provides a quantitative baseline for iterative medicinal chemistry [1]. Modifications to the core structure can be guided by the goal of improving potency or altering the spectrum of weed control.

TRPC6-Targeted Drug Discovery

The compound's potent inhibition of the TRPC6 ion channel (IC₅₀ = 16 nM) makes it an attractive scaffold for medicinal chemists pursuing therapies for cardiovascular, renal, and fibrotic diseases [2]. Its relatively low molecular weight and synthetic accessibility offer a clear advantage over more complex lead compounds, enabling rapid exploration of chemical space around the pyridine core to enhance selectivity and pharmacokinetic properties.

PDE4 Inhibitor Probe Synthesis

With a reported IC₅₀ of 3 nM against PDE4A, this compound serves as a useful tool for studying phosphodiesterase biology in vitro [3]. Researchers can employ it as a control or as a starting point for developing more selective PDE4 inhibitors, leveraging the established activity of the trichloro-substituted pyridine scaffold. Its commercial availability in high purity (≥97%) facilitates immediate integration into biochemical assays .

Building Block for Cross-Coupling Chemistry

The multiple chlorine substituents at the 2, 4, and 6 positions make this compound a versatile substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The electron-withdrawing nature of the chlorines activates the ring toward nucleophilic aromatic substitution, enabling the construction of diverse, functionalized pyridine libraries for both agrochemical and pharmaceutical applications [4]. Its defined LogP (2.74) and solubility (0.79 g/L) aid in reaction planning and purification strategies.

Application
Selection Property
Validation Focus
Herbicide SAR studies
Herbicidal activity profile
Scenedesmus acutus assay response
TRPC6 channel research
TRPC6 channel inhibition context
FLIPR Ca²⁺/Na⁺ flux assay response
PDE4A target engagement studies
PDE4A inhibition profile
Binding assay target engagement
Cross-coupling building block
2,4,6-Trichloro-substitution pattern
Palladium-catalyzed cross-coupling reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,6-Trichloropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.